
4(3H)-Quinazolinethione, 3-(2-methylphenyl)-2-(2-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-2-yl)-3-(o-tolyl)quinazoline-4(3H)-thione is a heterocyclic compound that features a quinazoline core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)-3-(o-tolyl)quinazoline-4(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with o-tolyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)-3-(o-tolyl)quinazoline-4(3H)-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinazoline core or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)-3-(o-tolyl)quinazoline-4(3H)-thione involves its interaction with specific molecular targets. For example, in its anticancer activity, it may inhibit certain kinases or enzymes involved in cell proliferation. The compound’s structure allows it to bind to active sites of these targets, thereby blocking their activity and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)quinazoline-4(3H)-thione: Lacks the o-tolyl group, which may affect its biological activity.
3-(o-Tolyl)quinazoline-4(3H)-thione: Lacks the pyridin-2-yl group, which may influence its binding affinity to molecular targets.
2-(Pyridin-2-yl)-3-phenylquinazoline-4(3H)-thione: Similar structure but with a phenyl group instead of an o-tolyl group.
Uniqueness
The presence of both the pyridin-2-yl and o-tolyl groups in 2-(Pyridin-2-yl)-3-(o-tolyl)quinazoline-4(3H)-thione contributes to its unique chemical and biological properties. These substituents can influence the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for further research and development.
Properties
CAS No. |
61351-64-2 |
|---|---|
Molecular Formula |
C20H15N3S |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
3-(2-methylphenyl)-2-pyridin-2-ylquinazoline-4-thione |
InChI |
InChI=1S/C20H15N3S/c1-14-8-2-5-12-18(14)23-19(17-11-6-7-13-21-17)22-16-10-4-3-9-15(16)20(23)24/h2-13H,1H3 |
InChI Key |
XYEXBRFCXYOGQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=S)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


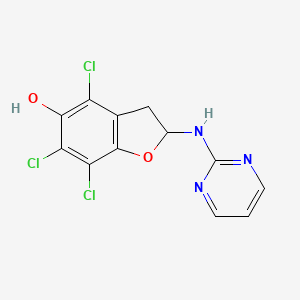
![6-[2-(Benzylsulfanyl)ethyl]-7H-purine](/img/structure/B12927870.png)
![4-Chloro-7H-imidazo[4,5-c]pyridazine](/img/structure/B12927872.png)
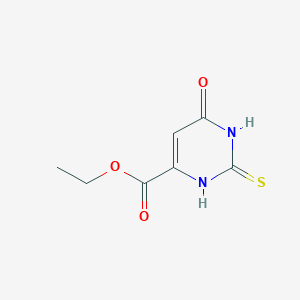
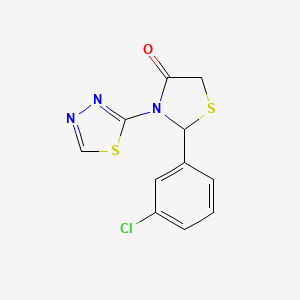
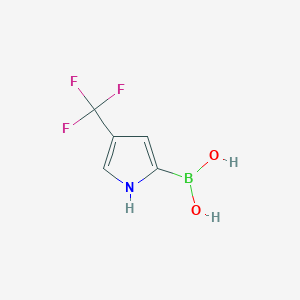

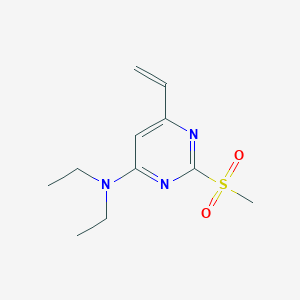
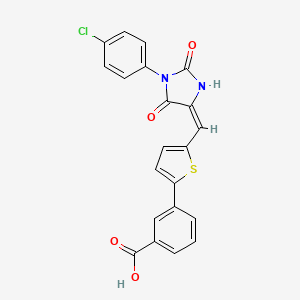
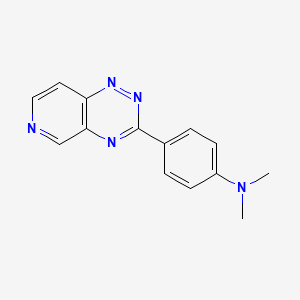
![(2E)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B12927921.png)

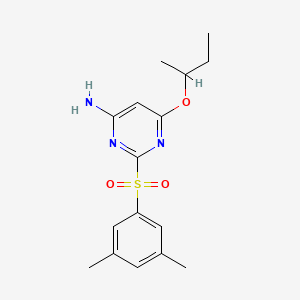
![2-Chloro-4-((1S,3R,5S)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12927942.png)
